molecular formula C7H6BrIO B059771 4-Bromo-2-iodo-1-methoxybenzene CAS No. 98273-59-7

4-Bromo-2-iodo-1-methoxybenzene

Cat. No.: B059771
CAS No.: 98273-59-7
M. Wt: 312.93 g/mol
InChI Key: CTPNHFOXNXLPCW-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-methoxybenzene: is an organic compound with the molecular formula C7H6BrIO . It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-methoxybenzene typically involves the electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-methoxybenzene using bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by sequential halogenation and methoxylation reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-1-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-methoxybenzene in chemical reactions involves electrophilic aromatic substitution. The electrophile (e.g., bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to restore aromaticity, yielding the substituted benzene ring .

Comparison with Similar Compounds

  • 4-Bromo-1-iodo-2-methoxybenzene
  • 5-Bromo-2-iodophenyl methyl ether
  • 5-Bromo-2-iodoanisole

Comparison: 4-Bromo-2-iodo-1-methoxybenzene is unique due to the specific positions of the bromine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the presence of both bromine and iodine allows for selective functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNHFOXNXLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450635
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-59-7
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromo-anisole (4.417 g, 23.6 mmol) was dissolved in acetonitrile (200 mL) and placed under an argon atmosphere in the absence of light. Iodobenzene diacetate (9.18 g, 28.5 mmol) was added followed by iodine (3.6 g, 14.2 mmol). The mixture was stirred for 16 hours at ambient temperature. The mixture was then poured into 1M Na2S2O3 (200 mL) and stirred until the solution was colourless. The solution was then extracted with diethyl ether (3×100 mL). The combined organic extracts were then washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The crude product was filtered through a silica gel plug eluting with heptane/ethyl acetate (3:1) (200 mL). The filtrate was concentrated and the residue was distilled using a Kugelrohr apparatus collecting the compound at 75° C., 0.01 mbar.
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4.417 g
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200 mL
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9.18 g
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3.6 g
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Na2S2O3
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200 mL
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Synthesis routes and methods III

Procedure details

Iodomethane (103 μL, 1.65 mmol) was added to a solution of 4-bromo-2-iodophenol (450 mg, 1.51 mmol) and potassium carbonate (271 mg, 1.96 mmol) in acetone (10 mL). The resulting mixture was stirred at room temperature for 16 hours.
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450 mg
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271 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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